![molecular formula C19H18ClNO5S B2403236 1'-((3-chloro-4-methoxyphenyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one CAS No. 1797280-85-3](/img/structure/B2403236.png)
1'-((3-chloro-4-methoxyphenyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1'-((3-chloro-4-methoxyphenyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one is a useful research compound. Its molecular formula is C19H18ClNO5S and its molecular weight is 407.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Sigma Ligand Affinity and Selectivity
1'-((3-chloro-4-methoxyphenyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one, and its related compounds, have been studied for their affinity and selectivity towards sigma ligands. Research indicates that the structural features of these compounds, especially the N-substituent, significantly influence their affinity and selectivity for sigma 1 and sigma 2 binding sites. Compounds with medium-sized N-substituents have been found to exhibit potent but unselective affinity, while modifications that increase the chain length and lipophilicity of the N-substituent enhance the selectivity for sigma 2 binding sites over sigma 1. Further, substitutions in the benzene ring of the spiro ring system primarily affect affinity for sigma 1 binding sites, with certain substitutions leading to high affinity for sigma 2 sites and very low affinity for sigma 1 sites (Moltzen, Perregaard, & Meier, 1995).
CNS Depressant Activity
Spiro compounds derived from isobenzofuran have been synthesized and evaluated for their potential as central nervous system (CNS) depressants. Studies have found that some of these compounds exhibit significant potency in oral administration compared to chlorpromazine in certain rat models. One such compound demonstrated comparable potency to haloperidol, a known antipsychotic, in inhibiting monkey avoidance, suggesting its potential as a neuroleptic due to its distinct dopamine-receptor blocking effects (Allen et al., 1978).
Diuretic and Antihypertensive Properties
The diuretic and antihypertensive properties of spiro compounds, particularly those with a sulfur attached to the nitrogen in the piperidine ring, have been reported. Specific benzenesulfenamide derivatives have shown marked diuretic and antihypertensive activity in rat models, highlighting their species-specific effectiveness in these therapeutic areas (Klioze & Novick, 1978).
Crystal Structure Analysis
Crystal structure analysis of related spiro compounds has provided insights into their conformation and molecular interactions. For instance, the study of 3′-(4-methoxyphenyl)-2-phenyl-4′-(4-ethoxyphenyl)-1,2-dihydro-4H,4′H-spiro[isoquinoline-3,5′-isoxazol]-4-one revealed that the piperidine ring adopts a half-chair conformation, and the molecules are linked by various intermolecular interactions, contributing to the stability of their supramolecular structure (Akkurt et al., 2010).
Mécanisme D'action
Mode of Action
Generally, sulfonyl compounds can inhibit or activate their target proteins, leading to a cascade of biochemical reactions .
Biochemical Pathways
Sulfonyl compounds can be involved in a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not provided in the search results. These properties are crucial for understanding the bioavailability of the compound. They can be determined through pharmacokinetic studies .
Result of Action
These effects would depend on the compound’s targets and mode of action .
Action Environment
Factors such as temperature, pH, and the presence of other molecules can affect the action of a compound .
Propriétés
IUPAC Name |
1'-(3-chloro-4-methoxyphenyl)sulfonylspiro[2-benzofuran-3,3'-piperidine]-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO5S/c1-25-17-8-7-13(11-16(17)20)27(23,24)21-10-4-9-19(12-21)15-6-3-2-5-14(15)18(22)26-19/h2-3,5-8,11H,4,9-10,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RACAQFIZBRLEGI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCCC3(C2)C4=CC=CC=C4C(=O)O3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
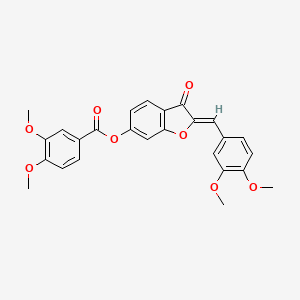
![3-(4-methoxyphenyl)-9-(3-morpholinopropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2403155.png)

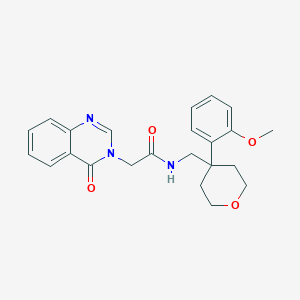

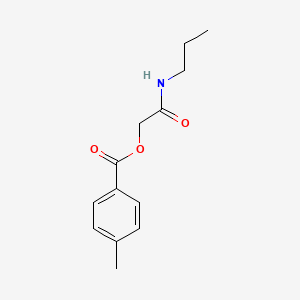
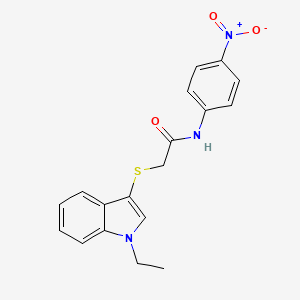
![(E)-4-(2-cyano-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)acetyl)-N,N-dipropylbenzenesulfonamide](/img/structure/B2403164.png)

![3-(2-fluorophenyl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2403170.png)
![N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2403171.png)
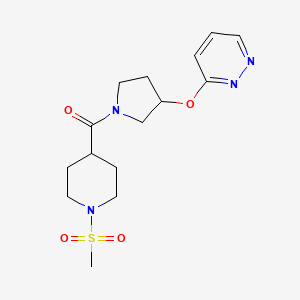
![N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide](/img/structure/B2403175.png)
![2,5-dichloro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2403176.png)
